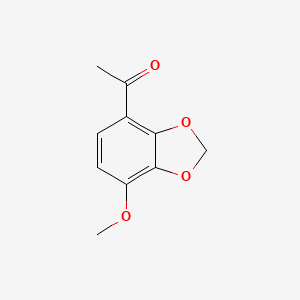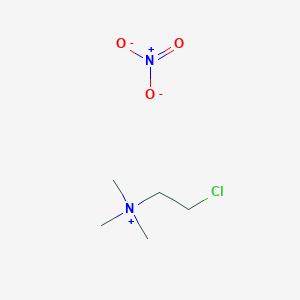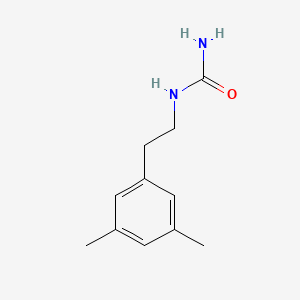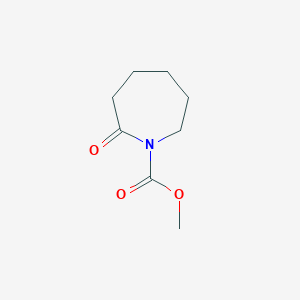![molecular formula C10H14O2 B14698954 3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione CAS No. 25237-86-9](/img/structure/B14698954.png)
3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,7-Trimethylbicyclo[410]heptane-2,5-dione is a bicyclic compound with the molecular formula C10H12O2This compound is a derivative of carene, a naturally occurring monoterpene found in the essential oils of various plants, particularly conifers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione typically involves the oxidation of 3-carene. Various oxidizing agents such as tert-butylchromate, selenium dioxide, hydrogen peroxide, and peracetic acid can be used for this purpose . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of oxidizing agents and reaction conditions is crucial to minimize by-products and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carane-3,4-diol and other oxygenated derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: tert-Butylchromate, selenium dioxide, hydrogen peroxide, and peracetic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carane-3,4-diol and other oxygenated derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, its bicyclic structure allows it to interact with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carene: A naturally occurring monoterpene with a similar bicyclic structure.
3-Carene-2-one: An oxidized derivative of 3-carene with a ketone group at the 2-position.
3-Carene-5-one: Another oxidized derivative with a ketone group at the 5-position.
Uniqueness
3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione is unique due to its dual carbonyl groups at the 2 and 5 positions, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
25237-86-9 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3,7,7-trimethylbicyclo[4.1.0]heptane-2,5-dione |
InChI |
InChI=1S/C10H14O2/c1-5-4-6(11)7-8(9(5)12)10(7,2)3/h5,7-8H,4H2,1-3H3 |
InChI-Schlüssel |
OINIRNUCDSJIRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C2C(C1=O)C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



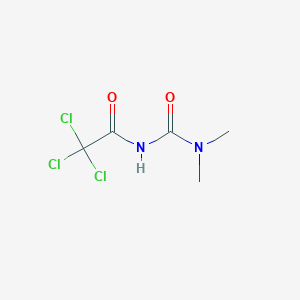
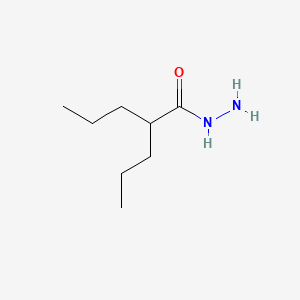
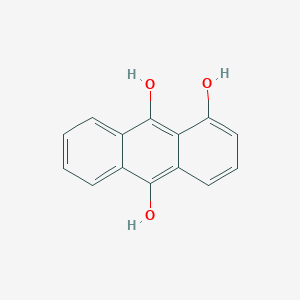
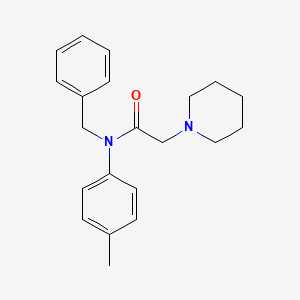
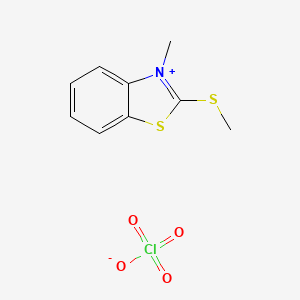
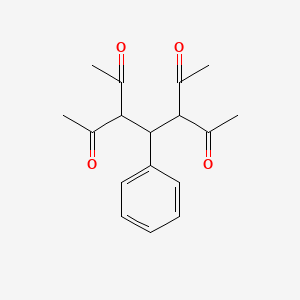

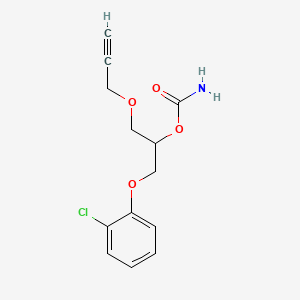
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
